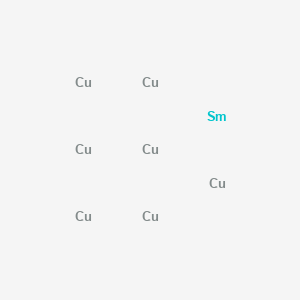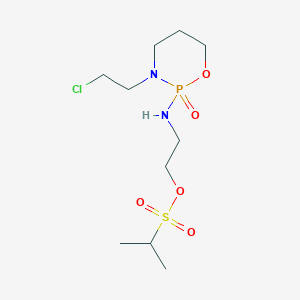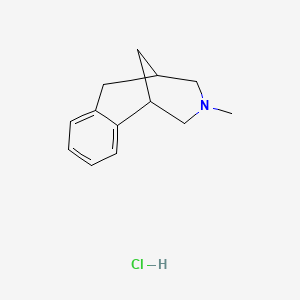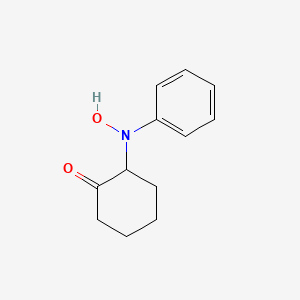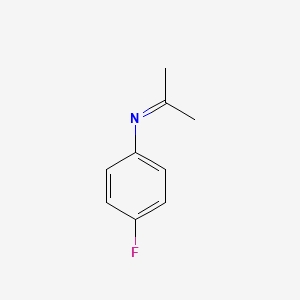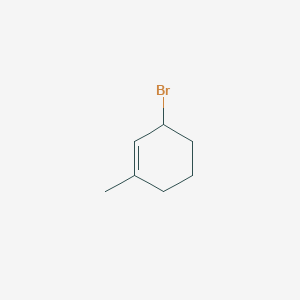
3-Bromo-1-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-1-methylcyclohex-1-ene can be synthesized through the bromination of 1-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 1-methylcyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by a nucleophile, resulting in the formation of different substituted cyclohexene derivatives.
Elimination (E2): The compound can undergo dehydrohalogenation to form 1-methylcyclohexene.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Elimination: Alcoholic KOH is often used to promote the elimination reaction.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Elimination: 1-Methylcyclohexene is the major product formed during dehydrohalogenation.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methylcyclohexene: Similar structure but with the bromine atom on the first carbon and the methyl group on the third carbon.
1-Methylcyclohexene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Methylcyclohexene: Similar structure but without the bromine atom, affecting its reactivity and chemical properties.
Uniqueness
3-Bromo-1-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
40648-22-4 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
3-bromo-1-methylcyclohexene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
IOQXSBFSRMLODZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



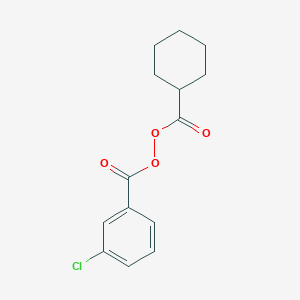
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

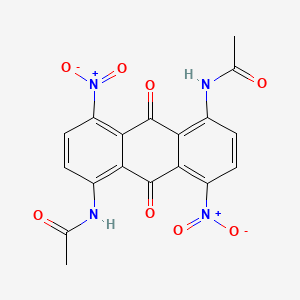
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

